Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone
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Overview
Description
Furan-2-yl(1,6-diazaspiro[33]heptan-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring attached to a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure followed by the introduction of the furan ring. The reaction conditions often require the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). Reagents such as trifluoroacetic acid (TFA) are used to facilitate the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and liquid chromatography-mass spectrometry (LC-MS) are employed to purify and characterize the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The spirocyclic structure can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as methanol and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of spirocyclic amines .
Scientific Research Applications
Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride: This compound shares the spirocyclic core but lacks the furan ring, resulting in different chemical and biological properties.
N-(4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)cyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another spirocyclic compound with different substituents, used in medicinal chemistry.
Uniqueness
Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone is unique due to the presence of both the furan ring and the spirocyclic structure, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,6-diazaspiro[3.3]heptan-1-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9(8-2-1-5-14-8)12-4-3-10(12)6-11-7-10/h1-2,5,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGXFZHZWVWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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